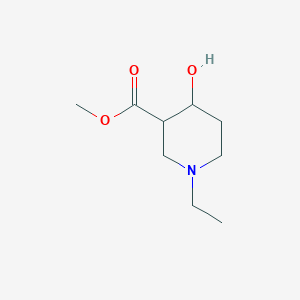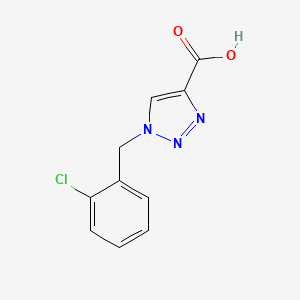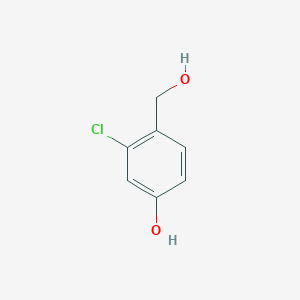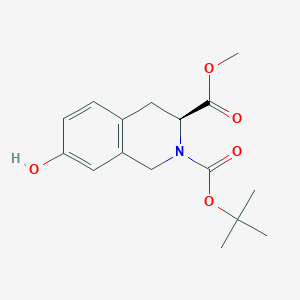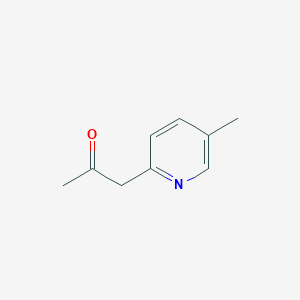
1-(5-Methylpyridin-2-yl)propan-2-one
Overview
Description
1-(5-Methylpyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C9H11NO. It is used in research and has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propanone group. The pyridine ring contains a nitrogen atom and is substituted at the 5-position with a methyl group .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Other physical and chemical properties such as solubility, boiling point, and flash point are not explicitly mentioned in the search results .Scientific Research Applications
Molecular Structure and Chemical Properties
1-(5-Methylpyridin-2-yl)propan-2-one has been extensively studied for its molecular structure and chemical properties. Research by Yılmaz et al. (2020) analyzed its structure using X-ray diffraction and quantum chemical computations, revealing its crystallization in a monoclinic space group and providing insights into its geometrical parameters. This study offers valuable information about the electronic and thermodynamic properties of the compound, essential for understanding its reactivity and potential applications in various scientific fields (Yılmaz et al., 2020).
Electrochemical and Photophysical Properties
Research into the electrochemical and photophysical properties of related compounds, such as Ruthenium(II) complexes incorporating similar molecular structures, has been conducted. Gobetto et al. (2006) synthesized photoactive complexes of Ruthenium(II) incorporating a similar pyridinyl structure, offering insights into their electrochemical behavior and photophysical properties (Gobetto et al., 2006).
Application in Coordination Chemistry
The compound has been utilized in the synthesis of various coordination chemistry complexes. Schmidt et al. (2011) reported the synthesis of first-row transition metal complexes using a derivative of this compound, demonstrating its utility in preparing novel metal complexes (Schmidt et al., 2011).
Synthesis of Pharmaceutical Intermediates
The molecule has also been investigated in the context of pharmaceutical intermediates. Research by Zhang et al. (2019) focused on synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, a crucial intermediate for anticancer drugs, starting from compounds related to this compound (Zhang et al., 2019).
Structural Modifications for Reducing Mutagenicity
The structural modification of similar compounds has been explored to reduce potential mutagenicity in drug development. Palmer et al. (2012) investigated the modification of a 3-methoxy-2-aminopyridine compound, closely related to this compound, to mitigate safety liabilities in kinase inhibitors (Palmer et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRVCONMXLQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595400 | |
| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73010-36-3 | |
| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)
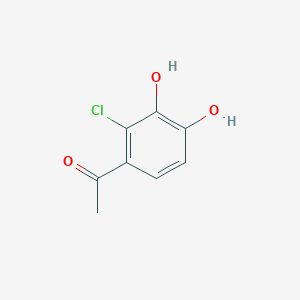
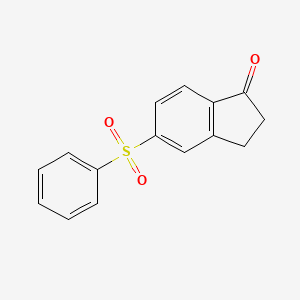
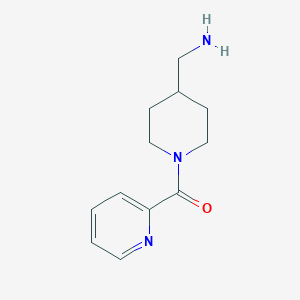
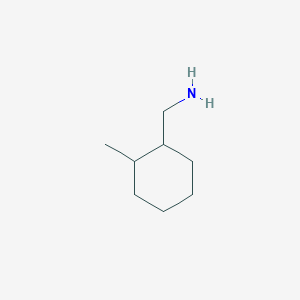

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
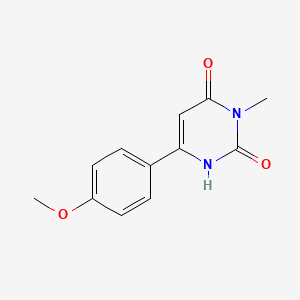
![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)
